2-(2-苯乙基)吗啉

描述

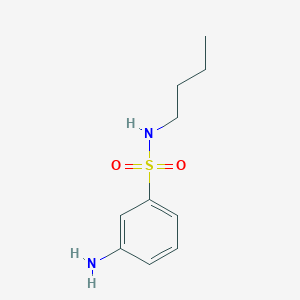

Morpholine derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry and organic synthesis due to their diverse biological activities and potential as building blocks for complex molecules. The compound "2-(2-Phenylethyl)morpholine" is not directly mentioned in the provided papers, but the research on related morpholine derivatives can offer insights into its chemical behavior and applications.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including photoinduced one-electron reductive activation, bromination, dehydration, cyclization, and Buchwald–Hartwig amination. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized through photoinduced activation for stereoselective CC bond formation . Another example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was achieved in nine steps with an overall yield of 36% . These methods demonstrate the versatility of approaches available for constructing morpholine scaffolds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Similarly, the crystal structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) was determined, showing a planar coordination around the palladium atom .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including transfer hydrogenation and Michael addition/internal nucleophilic substitution. Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and used as efficient catalysts for the transfer hydrogenation reaction of ketones . Additionally, a bioactive morpholine derivative was synthesized through Michael addition/internal nucleophilic substitution under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. Photophysical analyses of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . The biological activities of these compounds, such as antibacterial, antioxidant, and anti-TB activities, are also noteworthy and have been explored in various studies .

科研应用

神经激肽-1受体拮抗作用

2-(2-苯乙基)吗啉衍生物的一个重要应用是开发神经激肽-1(NK-1)受体拮抗剂。对吗啉缩醛人类NK-1受体拮抗剂进行结构修饰已导致具有抑制炎症作用和潜在用于治疗外周疼痛、偏头痛、化疗诱导的呕吐以及各种精神障碍的强效、长效化合物,因为它们能够从NK-1受体上置换P物质并具有长时间的受体占有时间 (Hale et al., 1998)。

合成化学

2-(2-苯乙基)吗啉及其衍生物已在合成化学中进行了探索,用于新颖反应。例如,5-甲氧基-2-(1-苯乙基)-1,4-苯醌已显示出在烷基基团的β-碳原子上发生独特的氨化反应,形成2-吗啉基-3-苯基苯并呋喃,突显了该化合物在有机合成中的多功能性 (Jurd, 1978)。

药理应用

吗啉衍生物,包括2-(2-苯乙基)吗啉,已被合成并评估其各种药理活性。其中一些衍生物表现出镇痛、抗炎和抗微生物活性,表明它们在开发新的治疗剂方面具有潜力 (Avramova et al., 1998)。

药物化学与药物设计

吗啉环,许多生物活性分子的特征,因其物理化学、生物学和代谢特性而在药物化学中受到重视。吗啉衍生物表现出广泛的生物活性,该化合物的多功能性使其成为药物设计和开发中的重要支架。这突显了2-(2-苯乙基)吗啉及类似化合物在为酶抑制剂和受体亲和力创建药效团的重要性 (Kourounakis et al., 2020)。

抗微生物活性

观察到吗啉衍生物对多药耐药菌株的抗生素活性调节,表明它们在解决微生物对现有抗生素的抗药性挑战方面具有潜力。这表明了2-(2-苯乙基)吗啉衍生物在开发新的抗微生物策略中的应用 (Oliveira et al., 2015)。

Safety And Hazards

未来方向

Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .

性质

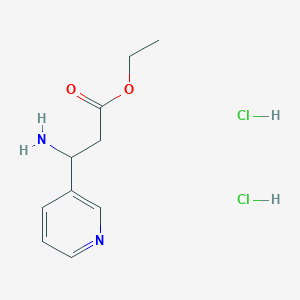

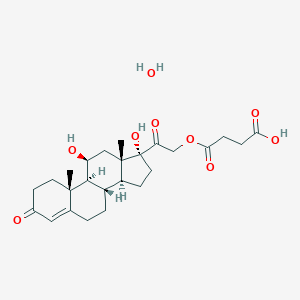

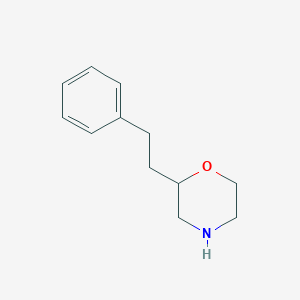

IUPAC Name |

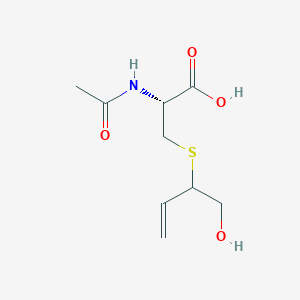

2-(2-phenylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIWKJLQPACJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethyl)morpholine | |

CAS RN |

58039-64-8 | |

| Record name | 2-(2-phenylethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。